molecular formula C16H18O B12097619 Cyclohexanol, 1-(1-naphthalenyl)- CAS No. 74685-85-1

Cyclohexanol, 1-(1-naphthalenyl)-

Cat. No.: B12097619
CAS No.: 74685-85-1
M. Wt: 226.31 g/mol
InChI Key: DTLDNKVVNAULIU-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-(1-naphthalenyl)- is an organic compound with the molecular formula C16H18O. It is characterized by a cyclohexanol moiety attached to a naphthalene ring. This compound is notable for its unique structure, which includes a hydroxyl group and an aromatic ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1-(1-naphthalenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with cyclohexanol in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Cyclohexanol, 1-(1-naphthalenyl)- often involves the catalytic hydrogenation of naphthalene derivatives. This process utilizes a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(1-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanol, 1-(1-naphthalenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanol, 1-(1-naphthalenyl)- is unique due to its combination of a cyclohexanol moiety and a naphthalene ring. This structure imparts distinct chemical and physical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

CAS No.

74685-85-1

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-naphthalen-1-ylcyclohexan-1-ol

InChI

InChI=1S/C16H18O/c17-16(11-4-1-5-12-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,17H,1,4-5,11-12H2

InChI Key

DTLDNKVVNAULIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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